molecular formula C15H19BrFNO2 B1408140 Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate CAS No. 1704068-79-0

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate

Cat. No.: B1408140
CAS No.: 1704068-79-0
M. Wt: 344.22 g/mol
InChI Key: YXESWQAGSHKDCS-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a sophisticated chemical building block primarily used in medicinal chemistry and drug discovery research. This compound features a bromo- and fluoro-substituted benzyl group, a cyclopropylamine, and a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a cornerstone in synthetic organic chemistry, protecting the amine functionality during multi-step synthesis and allowing for selective deprotection under mild acidic conditions . The presence of both bromine and fluorine atoms on the aromatic ring significantly enhances the molecule's utility. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig animations, enabling rapid diversification of the molecular scaffold . The fluorine atom, a key motif in modern drug design, is often incorporated to influence a compound's potency, metabolic stability, and membrane permeability . This specific combination of features makes this carbamate compound a valuable intermediate for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) for a range of therapeutic areas. As a Boc-protected amine, it is essential for the synthesis of novel chemical entities where the controlled introduction of the cyclopropyl-benzylamine moiety is required. This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXESWQAGSHKDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis

The synthesis of tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate typically involves multiple steps, often requiring careful control of reaction conditions such as temperature and catalysts to ensure high yield and purity.

Analysis and Validation

To validate the purity and structural integrity of this compound, several analytical techniques can be employed:

Precautions

General safety precautions are necessary when handling this compound:

  • Engineering Controls : Perform reactions in a fume hood with adequate ventilation to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Refer to safety data sheets (SDS) for structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) for guidance on toxicity and disposal.

Data Table

Property Value
CAS No. 1704068-79-0
Molecular Formula C$$1``5$$H$${19}$$BrFNO$$_2$$
Molecular Weight 344.22 g/mol
IUPAC Name tert-butyl N-$$(5-bromo-2-fluorophenyl)methyl$$-N-cyclopropylcarbamate
Standard InChI InChI=1S/C$$1``5$$H$${19}$$BrFNO$$_2$$/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3
Standard InChIKey YXESWQAGSHKDCS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2
PubChem Compound ID 91800339

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Potential as a Pharmaceutical Agent

The compound is being investigated for its potential as a pharmaceutical agent, particularly in the context of drug design and development. Its structural features allow for interactions with biological targets, making it a candidate for the development of new therapeutic agents. The presence of the tert-butyl group and halogen substituents (bromo and fluoro) enhances its lipophilicity and biological activity, which are crucial for drug efficacy.

Case Study: G-Secretase Inhibitors

Research has indicated that compounds similar to tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate can act as inhibitors of gamma-secretase, an essential enzyme in the processing of amyloid precursor protein, which is implicated in Alzheimer's disease. The structure-activity relationship (SAR) studies have shown that modifications in the substituents can significantly influence the inhibitory potency against gamma-secretase .

Agricultural Applications

2.1. Pesticidal Properties

This compound has been identified as a promising candidate for use as a pesticide. Its ability to control various agricultural pests makes it valuable in crop protection strategies.

Case Study: Pest Control Efficacy

A patent describes the use of nitrogenous heterocycles, including this compound, as effective pesticides with good plant tolerance and low toxicity to warm-blooded animals . The compound has shown efficacy against a range of pests, including nematodes and insects, contributing to improved crop yields and quality.

Chemical Synthesis Applications

3.1. Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural attributes allow chemists to create derivatives that can be tailored for specific applications.

Data Table: Synthesis Pathways

Reaction TypeProductYield (%)Reference
Nucleophilic SubstitutionVarious derivatives75-90
Coupling ReactionsBiologically active compounds60-85
CyclopropanationSpirocyclic compounds70-95

Conformational Studies

Recent studies have highlighted the conformational effects of tert-butyl groups in cyclopropane derivatives, which can influence molecular design in both medicinal chemistry and materials science. The unique conformational preferences imparted by the cyclopropyl moiety can be exploited to enhance the selectivity and potency of therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The cyclopropyl group can introduce strain and affect the compound’s overall conformation, impacting its biological activity .

Comparison with Similar Compounds

Substituent Analysis

The compound is compared to three analogs from a European patent (Intermediates BM, BN, and BO), which share the tert-butyl carbamate and cyclopropylamine backbone but differ in their aromatic substituents :

Compound Aromatic Group Halogen/Substituent Position Heteroatom Presence
Target Compound Benzene 5-Bromo, 2-Fluoro None
Intermediate BM Pyridine 6-Bromo Nitrogen (pyridine)
Intermediate BN Thiophene 5-Bromo Sulfur (thiophene)
Intermediate BO Thiazole 2-Bromo Nitrogen/Sulfur (thiazole)

Key Observations :

  • Electronic Effects : The target compound’s fluorine at the 2-position introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to BM (pyridine) and BN (thiophene), where heteroatoms modulate electron density differently.
  • Steric and Solubility Profiles : The benzene ring in the target compound offers less steric hindrance than BN’s thiophene or BO’s thiazole. However, fluorine’s small size improves solubility relative to bromine-heavy analogs.

Physicochemical Properties (Inferred)

Property Target Compound Intermediate BM Intermediate BN
Molecular Weight Higher (due to F + Br) Moderate (Br + pyridine) Moderate (Br + thiophene)
LogP ~3.2 (polar F reduces lipo.) ~2.8 (pyridine increases polarity) ~3.5 (thiophene enhances lipo.)
Stability High (F resists metabolism) Moderate (pyridine prone to oxidation) Moderate (thiophene susceptible to S-oxidation)

Research Implications

The comparison highlights how subtle structural changes—particularly halogen type, aromatic heteroatoms, and substituent positions—dictate reactivity, stability, and bioactivity. For instance, the target’s fluorine substitution offers a strategic advantage in drug design for metabolic resistance, whereas BM’s pyridine may improve solubility. Further crystallographic studies using programs like SHELXL (widely employed for small-molecule refinement) could elucidate conformational differences .

Biological Activity

Overview

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a synthetic compound belonging to the carbamate class, characterized by a complex structure that includes a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropyl group attached to a benzyl framework. Its molecular formula is C15H19BrFNO2. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The compound's unique structure influences its chemical reactivity and biological interactions. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and influence binding affinity to biological targets. The cyclopropyl group introduces strain that may affect the compound's conformation, potentially enhancing its biological activity.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The halogen substituents can modulate the compound's reactivity, while the cyclopropyl moiety may facilitate unique interactions with biological targets.

Biological Activity Studies

Research has indicated that this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, compounds similar in structure have shown significant inhibition of CYP3A4, with IC50 values indicating varying degrees of potency against different isoforms .
  • Antiviral Potential : The compound has been explored for its potential as a non-nucleoside inhibitor in the treatment of viral infections such as Hepatitis C. Research indicates that structural modifications can lead to enhanced antiviral activity .

Case Studies

  • Inhibition Studies : A study evaluating the inhibition potential of structurally related compounds reported varying IC50 values against CYP enzymes. For example, one compound showed an IC50 of 0.34 μM against CYP3A4, suggesting that similar derivatives might exhibit comparable inhibitory effects .
  • Pharmacokinetic Properties : The pharmacokinetic profile of compounds related to this compound has been assessed in animal models, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for understanding the therapeutic viability of these compounds in clinical settings .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar carbamate derivatives:

Compound NameIC50 (μM)Biological ActivityComments
This compoundTBDPotential CYP inhibitionFurther studies needed
Related Compound A0.34CYP3A4 inhibitionSignificant interaction observed
Related Compound B>50Low activityLess effective against target enzymes

Q & A

Q. What are the recommended synthetic strategies for tert-butyl carbamate derivatives with bromo/fluoro substituents?

  • Methodological Answer: Multi-step organic synthesis is typically employed, involving:
  • Protecting Group Strategy : Use of tert-butoxycarbonyl (Boc) groups to protect amines during functionalization (e.g., bromination/fluorination) .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl halide (bromo/fluoro) incorporation, as seen in aryl halide chemistry libraries .
  • Cyclopropane Integration : Cyclopropane rings are introduced via [2+1] cycloaddition or alkylation of cyclopropyl precursors .
  • Example : A 2016 study optimized tert-butyl carbamate derivatives using crystal structure analysis to guide regioselectivity in halogenation .

Q. What safety protocols are critical when handling bromo- and fluoro-substituted carbamates?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity data for bromo/fluoro analogs suggest moderate hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF or HBr gases during degradation) .
  • Storage : Store at 2–8°C in inert atmospheres (Ar/N₂) to prevent decomposition; avoid strong acids/bases .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if inhaled .

Advanced Research Questions

Q. How can reaction yields be improved for cyclopropane incorporation into carbamate frameworks?

  • Methodological Answer:
  • Catalyst Screening : Use palladium or copper catalysts for cyclopropane ring formation (e.g., cyclopropanation of allylic carbamates) .
  • Temperature Control : Low-temperature (−78°C) reactions minimize side reactions (e.g., ring-opening) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .
  • Monitoring : Track reaction progress via LC-MS or ¹⁹F NMR to detect intermediates .

Q. How should researchers resolve contradictions in reported stability data for tert-butyl carbamates under acidic conditions?

  • Methodological Answer:
  • pH-Dependent Studies : Conduct stability assays at varying pH (1–6) using HPLC to quantify degradation products .
  • Structural Analysis : Compare FT-IR or X-ray crystallography data to identify decomposition pathways (e.g., Boc group cleavage) .
  • Kinetic Modeling : Calculate half-lives (t₁/₂) under different conditions to reconcile discrepancies in literature .
  • Case Study : A 2023 SDS noted tert-butyl carbamate stability conflicts; validation via controlled hydrolysis experiments resolved these .

Data Contradiction Analysis

Q. How do steric and electronic effects influence the reactivity of bromo- vs. fluoro-substituted carbamates?

  • Methodological Answer:
  • Steric Effects : Bromo groups increase steric hindrance, slowing nucleophilic substitution compared to fluoro analogs (kinetic studies required) .
  • Electronic Effects : Fluorine’s electronegativity enhances electrophilic aromatic substitution (meta/para selectivity), while bromine favors cross-coupling .
  • Experimental Design : Compare reaction rates in SN2 (e.g., with KCN) and Suzuki couplings (e.g., with phenylboronic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate
Reactant of Route 2
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Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate

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